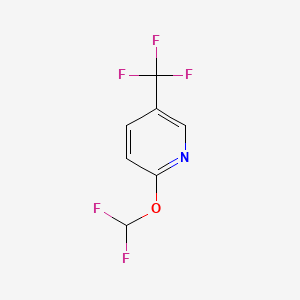

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine

Description

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at position 2 and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. Its molecular formula is C₇H₄F₅NO (or C₁₂H₇F₅N₂O in a substituted variant, per ), with a molecular weight of 290.19 g/mol . Fluorinated pyridines are widely utilized in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, lipophilicity, and bioavailability. The electron-withdrawing nature of fluorine substituents also influences reactivity, making this compound valuable in synthetic chemistry and materials science .

Properties

IUPAC Name |

2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-5-2-1-4(3-13-5)7(10,11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNNCWNERPLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744608 | |

| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-65-0 | |

| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of pyridine derivatives with difluoromethyl ethers and trifluoromethylating agents under specific conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of stable reagents and efficient catalytic systems is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Radical Reactions: The presence of fluorinated groups makes it suitable for radical trifluoromethylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl triflate, difluoromethyl ethers, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield pyridine derivatives with different functional groups, while radical reactions may produce fluorinated intermediates .

Scientific Research Applications

Chemistry

- Building Block for Fluorinated Compounds :

- Reactivity Studies :

Biology

- Biological Activity :

- Anti-inflammatory Agents :

Industry

- Agrochemicals :

- Pharmaceuticals :

Case Study 1: Synthesis of Agrochemical Derivatives

A study demonstrated the successful use of 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine in synthesizing derivatives of Imidacloprid and Thiacloprid. These derivatives exhibited enhanced insecticidal activity against pests such as Myzus persicae (green peach aphid) compared to their parent compounds .

| Compound | Yield (%) | Activity (g a.i. ha^-1) |

|---|---|---|

| Imidacloprid | 0.16 | 0.16 |

| 15 (Derivative) | 74 | 100 |

| 16 (Derivative) | 72 | 500 |

Case Study 2: Biological Evaluation

In another study focusing on anti-inflammatory properties, a series of compounds derived from this pyridine were synthesized and tested for their COX-2 inhibitory activity. The results indicated that several derivatives exhibited significant anti-inflammatory effects, reinforcing the compound's potential in medicinal applications .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorinated groups enhances its ability to form stable interactions with biological molecules, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride

- Structure : Features a piperidinylmethoxy group (-OCH₂-piperidine) at position 2 and -CF₃ at position 5, with a hydrochloride salt .

- Comparison :

- The piperidinylmethoxy group introduces basicity due to the amine in the piperidine ring, enhancing water solubility in its protonated (HCl salt) form.

- In contrast, the difluoromethoxy group in the target compound lacks basicity, resulting in lower polarity and higher lipophilicity.

- Applications: Likely used in medicinal chemistry for CNS-targeting drugs due to the blood-brain barrier permeability of piperidine derivatives .

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

- Structure : Substituted with a difluorophenyl group at position 2 and -CF₃ at position 5 .

- Comparison: The difluorophenyl group provides strong electron-withdrawing effects, enhancing stability in Pd-catalyzed C–H arylation reactions for synthesizing luminescent Ir(III) complexes . Applications: Used in optoelectronic materials (e.g., OLEDs) .

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

- Structure : Methoxy (-OCH₃) groups at positions 2 and 3, with -CF₃ at position 5 .

- Comparison: Non-fluorinated methoxy groups are less electronegative than difluoromethoxy, leading to lower metabolic stability and higher susceptibility to oxidative degradation. The target compound’s difluoromethoxy group improves resistance to enzymatic cleavage, making it more suitable for long-acting pharmaceuticals .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

- Structure : Bipyridine core with -CF₃ at positions 5 and 5' .

- Comparison :

- The bipyridine structure facilitates coordination to transition metals (e.g., Ir, Ru), making it useful in catalysis and photoluminescent materials.

- The target compound’s single pyridine ring lacks this coordination capability but may serve as a ligand in smaller complexes .

Biological Activity

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both difluoromethoxy and trifluoromethyl groups, enhances its reactivity and stability, making it a potential candidate for diverse biological applications.

Chemical Structure and Properties

The molecular formula of 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is C7H4F5N O. The presence of fluorine atoms significantly alters the electronic properties of the compound compared to non-fluorinated analogs, enhancing its lipophilicity and binding affinity to biological targets .

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily influenced by its structural features. The fluorinated groups can enhance interactions with proteins and enzymes, potentially affecting their activity. This interaction is crucial for its applications in drug development.

The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine exerts its biological effects involves:

- Binding Affinity : Enhanced binding to specific proteins due to the presence of fluorine atoms.

- Cellular Processes : Alterations in cellular signaling pathways that may lead to therapeutic effects.

1. Anti-inflammatory Activity

A study explored the anti-inflammatory properties of various pyridine derivatives, including 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine. The compound demonstrated significant inhibition of COX-2 enzyme activity, with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 |

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of trifluoromethylpyridine, including our compound of interest, were evaluated against various bacterial strains. Results indicated that the compound exhibited notable activity against Xanthomonas oryzae at concentrations of 50 mg/L, suggesting its potential use in agricultural applications .

| Compound | Activity (%) at 50 mg/L | Target |

|---|---|---|

| 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | 32% | Xanthomonas oryzae |

| Control (BT) | 38% | Xanthomonas oryzae |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyridine ring can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of the compound against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.